Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

benzoylhydrazine, O-hydroxy structure
benzoylhydrazine, O-hydroxy structure
Product Name:benzoylhydrazine, O-hydroxy
CAS-Nr.:936-02-7
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD00007599
CID:40334
PubChem ID:13637
Update Time:2025-11-06

benzoylhydrazine, O-hydroxy Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Salicylhydrazide
    • Salicylic acid hydrazide
    • salicylic hydrazide
    • Salicyloyl hydrazide
    • salicylohydrazide
    • 2-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazine
    • 2-Hydroxybenzoic hydrazide
    • 2-hydroxybenzohydrazide
    • 2-hydroxybenzene-1-carbohydrazide
    • Propylenethiourea Solution
    • Salicyl hydrazide
    • Salicyloylhydrazine
    • o-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazine
    • o-Hydroxylbenzhydrazide
    • Salicyclohydrazine
    • Salicoyl hydrazide
    • o-Hydroxybenzoic acid hydrazide
    • 2-Hydroxybenzoic acid hydrazide
    • SALICYLIC ACID, HYDRAZIDE
    • Salicycic acid hydrazide
    • B
    • Salicylic acid, hydrazide (6CI, 7CI, 8CI)
    • 2-Hydroxybenzene-1-carbohydrazonic acid
    • 2-Hydroxybenzenecarboxylic acid hydrazide
    • 2-Hydroxybenzoyl hydrazide
    • NSC 652
    • o-Hydroxybenzohydrazide
    • o-Hydroxybenzoic hydrazide
    • o-Salicyloylhydrazide
    • Ortho-hydroxybenzohydrazide
    • S0242
    • NSC652
    • BRD-K80800852-001-01-8
    • NS00039577
    • CS-W004074
    • SEW 04563
    • HMS563E22
    • Salicyloyl hydrazide, 98%
    • MFCD00007599
    • STR00212
    • NSC-652
    • Z57241860
    • Maybridge1_007678
    • Benzoic acid, 2-hydroxy-, hydrazide
    • DTXSID0061321
    • BBL008416
    • SALICYLYL HYDRAZINE
    • AKOS000120449
    • InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11
    • EINECS 213-311-3
    • SCHEMBL161525
    • 2-Hydroxy-benzoic acid hydrazide
    • CHEMBL170058
    • salicyloylhydrazone
    • R5T5F3Q8HR
    • F1099-0053
    • BDBM50056886
    • salicoylhydrazine
    • STK053411
    • 936-02-7
    • benzoylhydrazine, O-hydroxy
    • DB-021200
    • EN300-18163
    • salicyclic acid hydrazide
    • MDL: MFCD00007599
    • Inchi: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
    • InChI-Schlüssel: XSXYESVZDBAKKT-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(O)=CC=CC=1)NN
    • BRN: 472355

Berechnete Eigenschaften

  • Genaue Masse: 152.05900
  • Monoisotopenmasse: 152.059
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 149
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 14
  • XLogP3: 0.6
  • Topologische Polaroberfläche: 75.4

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.2804 (rough estimate)
  • Schmelzpunkt: 148.0 to 152.0 deg-C
  • Siedepunkt: 274.61°C (rough estimate)
  • Flammpunkt: °C
  • Brechungsindex: 1.5200 (estimate)
  • PSA: 75.35000
  • LogP: 1.08690
  • Löslichkeit: Nicht bestimmt

benzoylhydrazine, O-hydroxy Sicherheitsinformationen

benzoylhydrazine, O-hydroxy Zolldaten

  • HS-CODE:2928000090
  • Zolldaten:

    China Zollkodex:

    2928000090

    Übersicht:

    2928000090 Andere Hydrazin (Hydrazin) und Chlorhexidin (Hydroxylamin) Organische Derivate von.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2928000090 andere organische Derivate von Hydrazin oder Hydroxylamin MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

benzoylhydrazine, O-hydroxy Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H824753-500g
2-hydroxybenzohydrazide
936-02-7 98%
500g
2,927.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0242-25G
Salicyl Hydrazide
936-02-7 >98.0%(T)(HPLC)
25g
¥400.00 2024-04-15
Fluorochem
018713-1g
2-Hydroxybenzhydrazide
936-02-7 0.97
1g
£10.00 2022-03-01
Fluorochem
018713-10g
2-Hydroxybenzhydrazide
936-02-7 0.97
10g
£11.00 2022-03-01
Fluorochem
018713-25g
2-Hydroxybenzhydrazide
936-02-7 0.97
25g
£17.00 2022-03-01
Fluorochem
018713-100g
2-Hydroxybenzhydrazide
936-02-7 0.97
100g
£52.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H36370-100g
2-Hydroxybenzohydrazide
936-02-7 98%
100g
¥140.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H36370-25g
2-Hydroxybenzohydrazide
936-02-7 98%
25g
¥37.0 2023-09-07
TRC
B443813-5g
2-Hydroxybenzohydrazide
936-02-7
5g
$ 50.00 2022-06-07
TRC
B443813-10g
2-Hydroxybenzohydrazide
936-02-7
10g
$ 65.00 2022-06-07

benzoylhydrazine, O-hydroxy Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
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Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  24 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
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Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
Referenz
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Yan, Hua; Yang, Jian-guo; Lin, Cai-ping; Pan, Fu-you, Huaxue Yanjiu Yu Yingyong, 2007, 19(1), 84-88

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
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Giancotti, Gilda ; Nannetti, Giulio ; Padalino, Gilda; Landini, Martina; Santos-Ferreira, Nanci ; et al, Viruses, 2023, 15(1),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  4 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, 80 °C
Referenz
Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties
Shi, Peiyu; Zhao, Zhigang; Li, Xiaorui; Liu, Xingli, Youji Huaxue, 2010, 30(8), 1220-1225

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  5 h, 70 °C
Referenz
A photochromic salicylhydrazide based on perylene diimide and its application for ion sensor probes
Gu, Yu; Wang, Mingli; Nan, Yanxia; Yu, Gang; Lu, Yanbing ; et al, Journal of Luminescence, 2022, 241,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Referenz
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Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  12 h, reflux
Referenz
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Cui, Zining; Ito, Jun; Dohi, Hirofumi; Amemiya, Yoshimiki; Nishida, Yoshihiro, PLoS One, 2014, 9(9),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 °C; 4 h, rt
Referenz
Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction
Zhou, Wenjuan; Xu, Chenhao; Dong, Guanjun; Qiao, Hui; Yang, Jing; et al, European Journal of Medicinal Chemistry, 2021, 217,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Referenz
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Jablonski, Joseph J.; Basu, Dipwanita; Engel, Daniel A.; Geysen, H. Mario, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 s, 70 °C
Referenz
Continuous preparation method of hydrazide using microchannel reactor or tubular reactor
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Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, reflux
Referenz
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Saravana Bhava, P.; Tharmaraj, P.; Muthuraj, V.; Umadevi, M., American Journal of PharmTech Research, 2013, 3(3), 511-529

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 min; cooled
Referenz
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Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  6 h, reflux
Referenz
Synthesis of novel benzohydrazone-oxadiazole hybrids as β-glucuronidase inhibitors and molecular modeling studies
Taha, Muhammad; Ismail, Nor Hadiani; Imran, Syahrul; Selvaraj, Manikandan; Rahim, Abdul; et al, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7394-7404

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, 80 °C
Referenz
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Liang, Bei; Liu, Xiangrong; Zhang, Penghui, Youji Huaxue, 2010, 30(10), 1580-1583

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Water
Referenz
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Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
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Herstellungsverfahren 18

Reaktionsbedingungen
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Referenz
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Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrazine
Referenz
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Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, rt → reflux
Referenz
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benzoylhydrazine, O-hydroxy Raw materials

benzoylhydrazine, O-hydroxy Preparation Products

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